Cas no 2138123-53-0 (2-{2-(methylamino)ethyl(2,2,2-trifluoroethyl)amino}-1-(pyrrolidin-1-yl)ethan-1-one)

2-{2-(methylamino)ethyl(2,2,2-trifluoroethyl)amino}-1-(pyrrolidin-1-yl)ethan-1-one 化学的及び物理的性質
名前と識別子
-
- 2-{2-(methylamino)ethyl(2,2,2-trifluoroethyl)amino}-1-(pyrrolidin-1-yl)ethan-1-one
- 2-{[2-(methylamino)ethyl](2,2,2-trifluoroethyl)amino}-1-(pyrrolidin-1-yl)ethan-1-one
- EN300-1179148
- 2138123-53-0
-
- インチ: 1S/C11H20F3N3O/c1-15-4-7-16(9-11(12,13)14)8-10(18)17-5-2-3-6-17/h15H,2-9H2,1H3
- InChIKey: OSUJEEFGNNOAHR-UHFFFAOYSA-N
- ほほえんだ: FC(CN(CCNC)CC(N1CCCC1)=O)(F)F
計算された属性
- せいみつぶんしりょう: 267.15584676g/mol
- どういたいしつりょう: 267.15584676g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 265
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1
2-{2-(methylamino)ethyl(2,2,2-trifluoroethyl)amino}-1-(pyrrolidin-1-yl)ethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1179148-5000mg |
2-{[2-(methylamino)ethyl](2,2,2-trifluoroethyl)amino}-1-(pyrrolidin-1-yl)ethan-1-one |
2138123-53-0 | 5000mg |
$2858.0 | 2023-10-03 | ||
Enamine | EN300-1179148-50mg |
2-{[2-(methylamino)ethyl](2,2,2-trifluoroethyl)amino}-1-(pyrrolidin-1-yl)ethan-1-one |
2138123-53-0 | 50mg |
$827.0 | 2023-10-03 | ||
Enamine | EN300-1179148-1000mg |
2-{[2-(methylamino)ethyl](2,2,2-trifluoroethyl)amino}-1-(pyrrolidin-1-yl)ethan-1-one |
2138123-53-0 | 1000mg |
$986.0 | 2023-10-03 | ||
Enamine | EN300-1179148-250mg |
2-{[2-(methylamino)ethyl](2,2,2-trifluoroethyl)amino}-1-(pyrrolidin-1-yl)ethan-1-one |
2138123-53-0 | 250mg |
$906.0 | 2023-10-03 | ||
Enamine | EN300-1179148-10000mg |
2-{[2-(methylamino)ethyl](2,2,2-trifluoroethyl)amino}-1-(pyrrolidin-1-yl)ethan-1-one |
2138123-53-0 | 10000mg |
$4236.0 | 2023-10-03 | ||
Enamine | EN300-1179148-500mg |
2-{[2-(methylamino)ethyl](2,2,2-trifluoroethyl)amino}-1-(pyrrolidin-1-yl)ethan-1-one |
2138123-53-0 | 500mg |
$946.0 | 2023-10-03 | ||
Enamine | EN300-1179148-1.0g |
2-{[2-(methylamino)ethyl](2,2,2-trifluoroethyl)amino}-1-(pyrrolidin-1-yl)ethan-1-one |
2138123-53-0 | 1g |
$0.0 | 2023-06-08 | ||
Enamine | EN300-1179148-100mg |
2-{[2-(methylamino)ethyl](2,2,2-trifluoroethyl)amino}-1-(pyrrolidin-1-yl)ethan-1-one |
2138123-53-0 | 100mg |
$867.0 | 2023-10-03 | ||
Enamine | EN300-1179148-2500mg |
2-{[2-(methylamino)ethyl](2,2,2-trifluoroethyl)amino}-1-(pyrrolidin-1-yl)ethan-1-one |
2138123-53-0 | 2500mg |
$1931.0 | 2023-10-03 |
2-{2-(methylamino)ethyl(2,2,2-trifluoroethyl)amino}-1-(pyrrolidin-1-yl)ethan-1-one 関連文献
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
2-{2-(methylamino)ethyl(2,2,2-trifluoroethyl)amino}-1-(pyrrolidin-1-yl)ethan-1-oneに関する追加情報
Introduction to 2-{2-(Methylamino)ethyl(2,2,2-trifluoroethyl)amino}-1-(pyrrolidin-1-yl)ethan-1-one (CAS No. 2138123-53-0)
2-{2-(Methylamino)ethyl(2,2,2-trifluoroethyl)amino}-1-(pyrrolidin-1-yl)ethan-1-one, also known by its CAS number 2138123-53-0, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to a class of molecules known as N-substituted amides and is characterized by its unique structural features, including a methylamino group, a trifluoroethyl moiety, and a pyrrolidine ring. These structural elements contribute to its potential biological activities and therapeutic applications.
The methylamino group in the compound plays a crucial role in modulating its interaction with biological targets. The presence of this group can enhance the compound's solubility and stability, making it more suitable for pharmaceutical formulations. Additionally, the trifluoroethyl moiety introduces fluorine atoms, which are known to influence the compound's metabolic stability and bioavailability. The pyrrolidine ring, on the other hand, provides rigidity to the molecule, which can be beneficial for achieving specific conformational requirements necessary for binding to target proteins.
Recent studies have explored the potential of 2-{2-(Methylamino)ethyl(2,2,2-trifluoroethyl)amino}-1-(pyrrolidin-1-yl)ethan-1-one in various therapeutic areas. One notable area of research is its application in neurodegenerative diseases. The compound has shown promising results in preclinical studies for its ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress and inflammation. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound could effectively reduce neuroinflammation and improve cognitive function in animal models of Alzheimer's disease.
In addition to its potential in neurodegenerative diseases, 2-{2-(Methylamino)ethyl(2,2,2-trifluoroethyl)amino}-1-(pyrrolidin-1-yl)ethan-1-one has also been investigated for its anti-inflammatory properties. Inflammatory responses are central to many chronic diseases, including cardiovascular diseases and autoimmune disorders. Research has shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation and tissue damage. A study published in the Inflammation Research journal highlighted the compound's ability to downregulate inflammatory pathways in vitro and in vivo.
The pharmacokinetic properties of 2-{2-(Methylamino)ethyl(2,2,2-trifluoroethyl)amino}-1-(pyrrolidin-1-yl)ethan-1-one have also been extensively studied. Its unique chemical structure contributes to favorable pharmacokinetic profiles, including good oral bioavailability and extended half-life. These properties make it an attractive candidate for drug development. Preclinical studies have demonstrated that the compound can be effectively absorbed through the gastrointestinal tract and distributed to target tissues with minimal metabolism by liver enzymes.
To further enhance its therapeutic potential, researchers are exploring various delivery methods for 2-{2-(Methylamino)ethyl(2,2,2-trifluoroethyl)amino}-1-(pyrrolidin-1-yl)ethan-1-one. Nanoparticle-based delivery systems have shown promise in improving the compound's stability and targeting efficiency. For example, a study published in the Nano Research journal reported that encapsulating the compound in biodegradable nanoparticles significantly enhanced its therapeutic efficacy in animal models of inflammatory diseases.
The safety profile of 2-{2-(Methylamino)ethyl(2,2,2-trifluoroethyl)amino}-1-(pyrrolidin-1-yl)ethan-1-one is another critical aspect of its development as a pharmaceutical agent. Preclinical toxicity studies have indicated that the compound is well-tolerated at therapeutic doses with no significant adverse effects observed. However, further clinical trials are necessary to fully evaluate its safety and efficacy in human subjects.
In conclusion, 2-{2-(Methylamino)ethyl(2,2,2-trifluoroethyl)amino}-1-(pyrrolidin-1-yl)ethan-1-one (CAS No. 2138123-53-0) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses.
2138123-53-0 (2-{2-(methylamino)ethyl(2,2,2-trifluoroethyl)amino}-1-(pyrrolidin-1-yl)ethan-1-one) 関連製品
- 1361796-34-0(Ethyl 2-(aminomethyl)-5-(difluoromethyl)-3-(trifluoromethyl)pyridine-4-carboxylate)
- 1805986-49-5(2-Amino-5-cyano-3-(fluoromethyl)-4-(trifluoromethoxy)pyridine)
- 126829-66-1(13-acetoxy-3beta-hydroxy-germacra-1(10)E,4E,7(11)-trien-12,6alpha-olide)
- 1189105-82-5(Ethyl 4-chloro-6,7-dimethoxyquinazoline-2-carboxylate)
- 884-39-9(Methyldopa hydrochloride)
- 301311-88-6((2E)-2-cyano-N-(4-methylphenyl)-3-5-(4-methylphenyl)furan-2-ylprop-2-enamide)
- 372963-43-4(tert-Butyl N-3-Aminoadamant-1-ylcarbamate)
- 116120-36-6(Sodium 2-(2-amino-3-methoxybenzamido)-5-methylthiophene-3-carboxylate)
- 9004-34-6(Cellulose)
- 951900-41-7(2-(2,4-difluorophenyl)-2,3-dihydro-1,2-thiazol-3-one)




